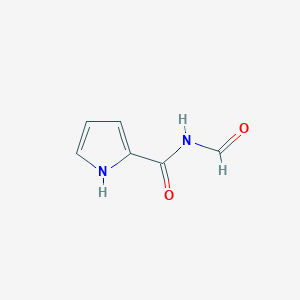

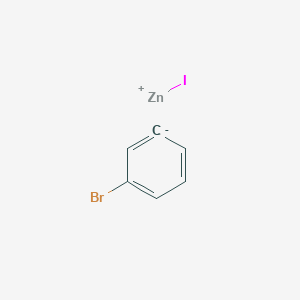

![molecular formula C14H19ClO4S B068533 Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate CAS No. 175135-88-3](/img/structure/B68533.png)

Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

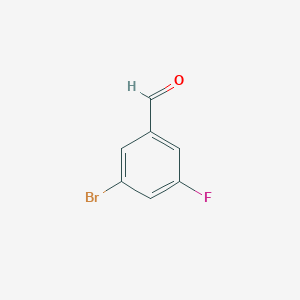

Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate is a chemical compound with the molecular formula C14H19ClO4S . It is a derivative of propanoic acid, where a tert-butyl group and a (4-chlorophenyl)sulfonyl group are attached to the second carbon atom .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate consists of a tert-butyl group, a (4-chlorophenyl)sulfonyl group, and a 2-methylpropanoate group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

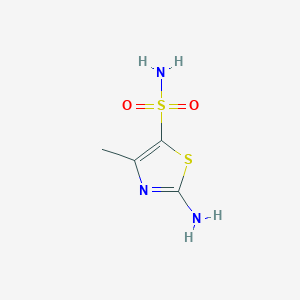

Compounds similar to “Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate” serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

These compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

X-ray Diffraction Studies

The structures of similar compounds have been confirmed by single crystal X-ray diffraction analysis . This makes them useful in research fields that require detailed structural analysis of compounds.

Antibacterial and Antifungal Activities

Both the compounds synthesized from similar derivatives have been studied against several microorganisms, and were found to be moderately active .

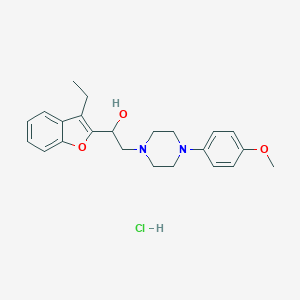

Anticancer Agents

Similar compounds have been designed and synthesized as novel anti-tumor agents . They showed high anti-tumor activity and inhibited the proliferation and metastasis of tumor cells .

Molecular Docking and MD Simulations

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate may also interact with various biological targets.

Mode of Action

Similar compounds, such as those containing an indole nucleus, are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially be a part of the interaction mechanism of Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate with its targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, suggesting they may affect a wide range of biochemical pathways .

Result of Action

Compounds with similar structures, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities .

Propriétés

IUPAC Name |

tert-butyl 2-(4-chlorophenyl)sulfonyl-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO4S/c1-13(2,3)19-12(16)14(4,5)20(17,18)11-8-6-10(15)7-9-11/h6-9H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOOYEMYEVIWND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)S(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379281 |

Source

|

| Record name | tert-Butyl 2-(4-chlorobenzene-1-sulfonyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate | |

CAS RN |

175135-88-3 |

Source

|

| Record name | 1,1-Dimethylethyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(4-chlorobenzene-1-sulfonyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)

![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)